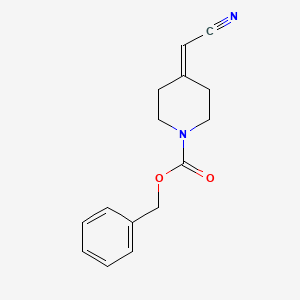

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWOQKTVKETOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901158683 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357147-42-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Benzyl-4-piperidinecarboxaldehyde

This aldehyde is a crucial precursor for the cyanomethylidene functionality. Two main industrially feasible approaches exist to prepare it:

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Partial reduction of 1-benzyl-4-piperidine carboxylic acid esters | 1-benzyl-4-piperidine methyl or ethyl formate | Red aluminum complex (e.g., red aluminum-morpholine) | Low temperature (~0°C), toluene or hexamethylene solvent | ~93-96% | Avoids harsh reagents and ultralow temperatures; suitable for scale-up |

| Swern oxidation of 1-benzyl-4-piperidine carbinol | 1-benzyl-4-piperidine carboxylic acid esters reduced to carbinols | Oxalyl chloride, DMSO, base | Ultralow temperature (-78°C) | Moderate | Produces malodorous dimethyl sulfide; less favorable for industry |

The partial reduction method using red aluminum complexes is preferred industrially due to milder conditions and better yields.

Introduction of Cyanomethylidene Group

The cyanomethylidene group (-CH=CN) at the 4-position of the piperidine ring can be introduced via:

- Dehydration of carboxamide intermediates to nitriles,

- Subsequent condensation or substitution reactions to form the cyanomethylidene moiety.

A reported synthetic sequence is:

| Step | Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| Esterification | 4-piperidinecarboxylic acid → methyl ester hydrochloride | Acid catalysis | Methyl 4-piperidinecarboxylate hydrochloride | Starting material preparation |

| N-Benzylation | Alkylation with benzyl chloride | Sodium bicarbonate, reflux in ethanol | N-benzyl-4-piperidinecarboxylate methyl ester | High yield (~94%) |

| Hydrolysis | Ester hydrolysis | Base (NaOH), aqueous | N-benzyl-4-piperidinecarboxylic acid | Intermediate for amide formation |

| Acylation | Formation of carboxamide | Amide coupling reagents | N-benzyl-4-piperidinecarboxamide | Precursor to nitrile |

| Dehydration | Conversion to nitrile | Dehydrating agent (e.g., POCl3) | 1-benzylpiperidine-4-carbonitrile | Key nitrile intermediate |

| Partial reduction | Reduction of nitrile to aldehyde | Diisobutylaluminum hydride (DIBAL-H) | N-benzyl-4-piperidinecarboxaldehyde | Controlled partial reduction |

This sequence has been documented with good yields and reproducibility, enabling access to the nitrile and aldehyde intermediates essential for cyanomethylidene installation.

Direct Synthesis of Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate

While explicit step-by-step procedures specifically for benzyl 4-(cyanomethylidene)piperidine-1-carboxylate are limited in open literature, analogous synthetic strategies from related compounds suggest:

- Use of Ugi four-component reactions to assemble substituted piperidine derivatives with cyanomethyl groups in a one-pot fashion, allowing incorporation of diverse substituents including benzyl and cyanomethylidene groups.

- Multicomponent reactions starting from amines, aldehydes, isocyanides, and carboxylic acids can yield 1,4,4-trisubstituted piperidines, which can be tailored to include cyanomethylidene functionality.

- The N-benzyl group is critical for biological activity and stability, and is introduced early in the synthesis by alkylation of piperidine derivatives.

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Key Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| Esterification | Acid-catalyzed esterification | 4-piperidinecarboxylic acid, methanol/HCl | Reflux | High yield; forms methyl ester hydrochloride |

| N-Benzylation | Alkylation | Benzyl chloride, NaHCO3, ethanol | Reflux, 3h | ~93.8% yield; key for N-protection |

| Hydrolysis | Base hydrolysis | NaOH, aqueous | <20°C, controlled | High yield; forms carboxylic acid |

| Amide Formation | Acylation | Amide coupling reagents | Standard conditions | Intermediate for nitrile synthesis |

| Dehydration | Nitrile formation | POCl3 or similar | Anhydrous conditions | Converts amide to nitrile |

| Partial Reduction | Aldehyde formation | Red aluminum complex, DIBAL-H | 0°C, inert atmosphere | ~96% yield; mild and industrially scalable |

| Multicomponent Reaction | Ugi reaction | Amines, aldehydes, isocyanides, acids | Room temperature | Allows diversity; one-pot synthesis |

Research Findings and Industrial Considerations

- The partial reduction of 1-benzyl-4-piperidine carboxylic acid esters using red aluminum complexes is favored industrially due to mild conditions, high yields, and avoidance of toxic byproducts typical of Swern oxidation.

- The Ugi four-component reaction provides a versatile platform for synthesizing cyanomethylidene-substituted piperidines with structural diversity, which is useful for pharmaceutical lead optimization.

- The N-benzyl substituent is essential for biological activity and stability of the compound; its introduction early in the synthetic route ensures better control of downstream transformations.

- Handling of reagents such as diisobutylaluminum hydride requires inert atmosphere and temperature control to prevent over-reduction or side reactions.

- The cyanomethylidene moiety installation often involves dehydration or condensation steps that must be carefully controlled to avoid polymerization or side reactions.

Chemical Reactions Analysis

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate has a broad range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Benzyl 4-formyl-1-piperidinecarboxylate: This compound has a similar piperidine core but differs in its functional groups.

Piperidine derivatives: These compounds share the piperidine ring structure but vary in their substituents and applications

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis of benzyl-protected piperidine derivatives typically involves condensation or substitution reactions. For example, analogous compounds like benzyl 4-oxo-2-propylpiperidine-1-carboxylate are synthesized via reaction of a piperidine precursor (e.g., 4-oxo-piperidine) with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Optimization includes:

- Reagent stoichiometry: Maintaining a 1:1 molar ratio of piperidine precursor to benzyl chloroformate to minimize side products.

- Temperature control: Reactions are often conducted at 0–25°C to balance reactivity and selectivity.

- Purification: Column chromatography with gradients like EtOAc/hexane + 0.25% Et₃N improves yield and purity .

Q. What purification techniques are effective for this compound, and how are they validated?

Answer:

- Chromatography: Reverse-phase or silica gel chromatography with solvent systems like EtOAc/MeOH (5:1) + 0.25% Et₃N effectively separates polar byproducts .

- Recrystallization: For crystalline derivatives, solvents such as hexane/EtOAC mixtures are used .

- Validation: Purity is confirmed via ¹H/¹³C NMR integration (e.g., mesitylene as an internal standard) and HRMS (e.g., [M+Na]+ matching calculated values within 0.5 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR) reported for structurally similar piperidine derivatives?

Answer: Discrepancies in NMR shifts (e.g., δ 7.39–7.33 ppm for aromatic protons in vs. δ 128.36–114.00 in ) may arise from:

- Solvent effects: CDCl₃ vs. DMSO-d₆ can alter chemical shifts by 0.1–0.5 ppm.

- Conformational dynamics: Piperidine ring puckering or substituent orientation affects splitting patterns (e.g., J = 12.4 Hz in ).

- Calibration: Internal standards (e.g., TMS) and referencing to known signals (e.g., residual solvent peaks) improve reproducibility .

Q. What strategies mitigate risks given the limited toxicological data on this compound?

Answer: While no acute toxicity is reported for related benzyl piperidine carboxylates (), incomplete toxicological profiles () necessitate:

- PPE: Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation risks (≥6 air changes/hour) .

- Pre-screening: Perform Ames tests or cell viability assays (e.g., MTT assays) to assess mutagenicity and cytotoxicity .

Q. How does the stability of this compound vary under different storage conditions?

Answer: Stability is influenced by:

- Temperature: Store at –20°C in amber vials to prevent degradation (analogous to ).

- Light exposure: UV-sensitive derivatives require dark storage to avoid photoisomerization .

- Moisture: Desiccants (e.g., silica gel) prevent hydrolysis of the cyanomethylidene or ester groups .

Contradiction Analysis

Q. How should researchers reconcile conflicting safety data (e.g., "no known hazards" vs. "uninvestigated toxicity")?

Answer:

- Source evaluation: Prioritize peer-reviewed SDS (e.g., TCI America in ) over vendor-generated documents (e.g., Combi-Blocks in ).

- Conservative protocols: Assume hazard potential (e.g., skin irritation in ) even if unconfirmed, and implement Tier 1 controls (e.g., gloveboxes for air-sensitive steps) .

Methodological Guidance

Q. What experimental designs are recommended for assessing the compound’s reactivity in cross-coupling reactions?

Answer:

- Substrate scope: Test with aryl halides (e.g., 2-bromo-5-methylpyridine in ) under Pd-catalyzed conditions.

- Kinetic profiling: Monitor reaction progress via TLC or LC-MS at intervals (e.g., 0, 1, 3, 6 hours) to identify intermediates .

- Workup: Quench reactions with aqueous NH₄Cl, extract with EtOAC, and dry over Na₂SO₄ before purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.